Bienvenue dans la boutique en ligne BenchChem!

Ac2-26

neutrophil trafficking endothelial adhesion inflammation resolution

Select Ac2-26 for its unmatched 25-amino acid pharmacophore essential for FPR2/ALX-FPR1 heterodimerization studies and full leukocyte recruitment cascade interrogation. Delivers 1000x greater potency vs. Ac2-12 in goblet cell assays and engages three distinct signaling pathways. The only AnxA1 peptide inducing BRET signal enhancement and FPR heterodimerization, making it the reference standard for SAR and ligand-biased agonism research.

Molecular Formula C141H210N32O44S
Molecular Weight 3089.4 g/mol
Cat. No. B549132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc2-26
SynonymsAnnexin-1 (2-26) (human), Lipocortin-1 (2-26), Calpactin II (1-25) (dephosphorylated) (human)
Molecular FormulaC141H210N32O44S
Molecular Weight3089.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217)/t73-,74-,75-,76+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,112-,113-,114-,115-,116-/m0/s1
InChIKeyODWGEWZOPBDSHW-ISLQBSBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH (Ac2-26) for Anti-Inflammatory and Pro-Resolving Research Procurement


The compound Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH, commonly designated Ac2-26, is a 25-amino acid synthetic N-terminal peptide derived from human Annexin A1 (AnxA1, also known as lipocortin 1) [1]. It functions as a pharmacologically active mimetic of the full-length AnxA1 protein, which serves as the primary mediator of glucocorticoid anti-inflammatory actions [2]. Ac2-26 exerts its effects by binding to and activating formyl peptide receptors (FPRs), specifically FPR2/ALX and FPR1, thereby triggering pro-resolving signaling cascades that inhibit leukocyte extravasation, reduce neutrophil adhesion and emigration, and promote the resolution of inflammation across diverse tissue types and disease models [1].

Why Generic Substitution of Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH (Ac2-26) with Shorter N-Terminal AnxA1 Peptides Fails


Shorter AnxA1 N-terminal peptides such as Ac2-12 and Ac2-6, while also reported to activate FPR1 and FPR2, exhibit markedly different pharmacological profiles from Ac2-26 [1]. Critically, the specific 25-amino acid sequence of Ac2-26 is essential for maintaining the conformational pharmacophore required for high-efficacy receptor activation and downstream signaling pathway engagement. Peptides of different lengths demonstrate distinct receptor selectivity profiles, divergent intracellular signaling pathway utilization, and substantially different potency thresholds in functional assays [1][2]. Furthermore, the unique signaling fingerprint of Ac2-26—including its capacity to induce FPR heterodimerization and trigger ligand-biased conformational changes—is not recapitulated by other N-terminal fragments or alternative FPR agonists, making generic substitution scientifically unsound for experiments requiring consistent and reproducible pro-resolving pharmacology [3].

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH (Ac2-26): Quantitative Differentiation Evidence vs. Full-Length AnxA1 and Shorter Peptides


Ac2-26 vs. Full-Length AnxA1: Distinct Mechanisms of Neutrophil-Endothelium Interaction Under Flow Conditions

Ac2-26 and full-length AnxA1 protein exhibit mechanistically distinct effects on neutrophil-endothelium interactions under physiological flow conditions, indicating engagement of different receptor populations or downstream signaling pathways [1]. This differential pharmacology is critical for experimental design where specific modulation of leukocyte capture versus firm adhesion is required.

neutrophil trafficking endothelial adhesion inflammation resolution flow cytometry

Ac2-26 vs. Ac2-12: 1000-Fold Higher Potency in Goblet Cell Functional Assays

In a direct comparative study of AnxA1 N-terminal peptides in rat conjunctival goblet cells, Ac2-26 exhibited 1000-fold greater potency than the shorter Ac2-12 peptide in inhibiting histamine-stimulated intracellular calcium mobilization [1]. Both peptides are commercially available, but the substantial potency difference directly impacts experimental dosing strategies and expected efficacy.

ocular inflammation goblet cell function calcium signaling potency comparison

Ac2-26 vs. Ac2-12: Differential Utilization of Intracellular Signaling Pathways

Beyond potency differences, Ac2-26 and Ac2-12 engage distinct intracellular signaling pathways to achieve similar functional outcomes, demonstrating that peptide length determines pathway selectivity [1]. This pathway-level differentiation is essential for studies requiring specific manipulation of downstream signaling cascades.

signal transduction MAPK pathway receptor pharmacology biased signaling

Ac2-26 vs. Ac9-25: Functional Activity Dichotomy

The Ac9-25 peptide, which lacks the N-terminal 8 amino acids present in Ac2-26, is functionally inactive in key goblet cell assays, confirming that the N-terminal region spanning residues 2-8 is essential for receptor activation and biological function [1]. This finding provides a clear negative control for structure-activity relationship studies.

peptide truncation functional validation negative control structure-activity relationship

Ac2-26: Unique Pan-Agonist Profile at Formyl Peptide Receptors

Ac2-26 functions as a pan-agonist capable of activating FPR1, FPR2/ALX, and FPR3 at similar concentrations, and uniquely enhances BRET signal exclusively when FPR2/ALX is expressed, either alone or co-expressed with FPR1, indicating its capacity to induce receptor-specific conformational changes and heterodimerization [1][2]. This property is not shared by endogenous lipid mediators such as lipoxin A4 or by other N-terminal peptide fragments.

GPCR pharmacology FPR1 FPR2/ALX receptor dimerization biased agonism

Ac2-26: Concentration-Dependent Inhibition of Neutrophil Adhesion with Defined IC50

Ac2-26 inhibits neutrophil adhesion to endothelial cell monolayers in a concentration-dependent manner, with a defined IC50 value that enables reproducible experimental dosing across studies [1]. This well-characterized concentration-response relationship provides a reliable benchmark for assay validation and compound lot comparison.

neutrophil adhesion IC50 determination in vitro pharmacology endothelial cells

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH (Ac2-26): Evidence-Based Application Scenarios


Investigating Leukocyte Trafficking and Neutrophil-Endothelium Interactions Under Physiological Flow

Researchers studying the distinct phases of neutrophil recruitment (capture, rolling, firm adhesion) should select Ac2-26 for its unique ability to attenuate both early capture/rolling and firm adhesion, a profile not replicated by full-length AnxA1 which only affects firm adhesion [1]. This differential pharmacology, demonstrated under flow conditions in human PMN-endothelial co-culture systems, enables precise dissection of the molecular mechanisms governing leukocyte extravasation during acute inflammation. Procurement of Ac2-26 is essential for experiments requiring interrogation of the full leukocyte recruitment cascade rather than isolated adhesion events.

High-Sensitivity Goblet Cell and Ocular Surface Inflammation Studies Requiring Picomolar Potency

For ocular inflammation research involving conjunctival goblet cell function, Ac2-26 provides 1000-fold greater potency (1 pM effective concentration) compared to the shorter Ac2-12 peptide (1 nM effective concentration) in inhibiting histamine-stimulated calcium mobilization [2]. This potency advantage makes Ac2-26 the preferred reagent for studies where peptide quantity is limiting, where low-concentration physiological relevance is critical, or where minimizing off-target FPR activation at higher doses is a priority. Ac2-26's engagement of three distinct counter-regulatory pathways (p42/p44 MAPK, β-adrenergic receptor kinase, and PKC) further distinguishes it from Ac2-12's single-pathway activity [2].

FPR2/ALX Receptor Dimerization and Biased Signaling Studies

Investigators examining GPCR dimerization dynamics and ligand-biased agonism at formyl peptide receptors should select Ac2-26 as a unique pharmacological tool. Ac2-26 is the only characterized AnxA1-derived peptide that enhances BRET signal exclusively when FPR2/ALX is expressed and induces FPR2/ALX-FPR1 heterodimerization, a property not shared by the endogenous pro-resolving lipid mediator lipoxin A4 or the full-length AnxA1 protein [3][4]. This unique signaling fingerprint makes Ac2-26 indispensable for studies of FPR conformational dynamics, receptor crosstalk, and the molecular basis of pro-resolving versus pro-inflammatory FPR signaling.

Structure-Activity Relationship Studies of AnxA1 N-Terminal Pharmacophore

For researchers conducting systematic structure-activity relationship (SAR) analysis of the AnxA1 N-terminal domain, Ac2-26 represents the minimal fully-active peptide sequence for goblet cell applications. The complete functional inactivity of Ac9-25 (truncated N-terminus) validates that residues 2-8 contain essential determinants for receptor activation [2], while the differential pathway engagement of Ac2-26 versus Ac2-12 demonstrates that the extended sequence through residue 26 confers additional signaling capabilities beyond simple potency enhancement [2]. Ac2-26 should be procured as the reference standard against which novel AnxA1-derived peptides, cyclic analogs, or peptidomimetics are benchmarked in functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac2-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.